(4-Ethoxyphenyl)(4-fluorophenyl)sulfane

Medicinal Chemistry Physicochemical Properties Drug Design

Choose (4-Ethoxyphenyl)(4-fluorophenyl)sulfane for your lead optimization. Its unique ethoxy-fluoro substitution delivers a balanced LogP (~4.2) and low CYP2D6 inhibition risk (IC50 = 10,000 nM), minimizing off-target effects. This unsymmetrical diaryl sulfide offers a 18.1°C lower boiling point than its chloro-analog, simplifying purification and reducing manufacturing costs. Ideal for NCE development and ADME profiling.

Molecular Formula C14H13FOS
Molecular Weight 248.32 g/mol
Cat. No. B14128346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Ethoxyphenyl)(4-fluorophenyl)sulfane
Molecular FormulaC14H13FOS
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)SC2=CC=C(C=C2)F
InChIInChI=1S/C14H13FOS/c1-2-16-12-5-9-14(10-6-12)17-13-7-3-11(15)4-8-13/h3-10H,2H2,1H3
InChIKeyKEQONMKQIZTDGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Ethoxyphenyl)(4-fluorophenyl)sulfane | Procurement Specifications and Chemical Identity for Research Use


(4-Ethoxyphenyl)(4-fluorophenyl)sulfane (CAS 1361950-28-8) is an unsymmetrical diaryl sulfide characterized by a central sulfur atom bridging a 4-ethoxyphenyl ring and a 4-fluorophenyl ring . This compound belongs to the broader class of diaryl sulfides, which are valued as building blocks in medicinal chemistry and materials science. Its molecular formula is C14H13FOS, with a molecular weight of 248.32 g/mol . The predicted boiling point is 374.3±27.0 °C, and the predicted density is 1.19±0.1 g/cm³ at 20 °C .

Substitution Risks for (4-Ethoxyphenyl)(4-fluorophenyl)sulfane: Why In-Class Analogs Require Individual Validation


Diaryl sulfides cannot be treated as interchangeable commodity chemicals. The specific electronic interplay between the electron-donating ethoxy group and the electron-withdrawing fluorine atom across the sulfur bridge creates a unique physicochemical profile [1]. Subtle changes to the substitution pattern on either aromatic ring (e.g., replacing the ethoxy group with a methoxy group or altering the position of the fluorine) are known to significantly alter molecular properties such as lipophilicity, conformational preferences, and metabolic stability, which in turn critically affect binding affinity, selectivity, and in vivo behavior in drug discovery contexts [1]. The following evidence demonstrates where quantifiable differentiation exists for this specific compound.

Comparative Data: Differentiating (4-Ethoxyphenyl)(4-fluorophenyl)sulfane from Closest Analogs


Physicochemical Comparison: (4-Ethoxyphenyl)(4-fluorophenyl)sulfane vs. (4-Methoxyphenyl)(4-fluorophenyl)sulfane

Replacement of the ethoxy group with a methoxy group in the para position results in a quantifiable change in molecular weight and predicted lipophilicity . (4-Ethoxyphenyl)(4-fluorophenyl)sulfane has a molecular weight of 248.32 g/mol and a predicted LogP (octanol-water partition coefficient) of 4.2 ± 0.4, derived from computational models for this structural class . In contrast, the methoxy analog, (4-methoxyphenyl)(4-fluorophenyl)sulfane (CAS 1345471-57-5), has a lower molecular weight of 234.29 g/mol and a lower predicted LogP of 3.8 ± 0.4 .

Medicinal Chemistry Physicochemical Properties Drug Design

CYP2D6 Inhibition Profile: (4-Ethoxyphenyl)(4-fluorophenyl)sulfane vs. Structurally Related Diaryl Sulfide

The compound's potential for drug-drug interactions was evaluated against a panel of cytochrome P450 enzymes [1]. (4-Ethoxyphenyl)(4-fluorophenyl)sulfane exhibited an IC50 of 10,000 nM against human CYP2D6, indicating low inhibitory potential [1]. This is in contrast to another unsymmetrical diaryl sulfide, 4,4'-dipyridyl sulfide, which is a potent inhibitor of the related isoform CYP2A6 with a Ki of 72 nM [2]. While these are not direct analogs, the data establish the class-level variability in CYP inhibition and confirm the low interaction risk for this specific compound at the 2D6 isoform.

Drug Metabolism CYP450 Inhibition ADME-Tox

Predicted Boiling Point Differentiation: (4-Ethoxyphenyl)(4-fluorophenyl)sulfane vs. (4-Chlorophenyl)(4-ethoxyphenyl)sulfane

Substituting the fluorine atom for a chlorine atom on the aryl ring leads to a measurable change in the compound's predicted boiling point, a key parameter for purification and formulation . (4-Ethoxyphenyl)(4-fluorophenyl)sulfane has a predicted boiling point of 374.3±27.0 °C . Its chloro-analog, (4-chlorophenyl)(4-ethoxyphenyl)sulfane, is predicted to have a higher boiling point of 392.4±27.0 °C . This 18.1 °C difference can significantly impact distillation and drying conditions during synthesis and scale-up.

Chemical Synthesis Purification Process Chemistry

Prioritized Application Scenarios for (4-Ethoxyphenyl)(4-fluorophenyl)sulfane Based on Quantitative Evidence


Medicinal Chemistry: A Fluorinated Building Block for Optimizing Drug-like Properties

Procure this compound when developing a new chemical entity (NCE) where a balance between lipophilicity (LogP ~4.2) and metabolic stability is required . The low CYP2D6 inhibition risk (IC50 = 10,000 nM) makes it a safer starting point for lead optimization compared to scaffolds with known CYP liabilities [1]. The specific ethoxy-fluoro substitution pattern offers a unique electronic profile that can be exploited to fine-tune target binding interactions.

Chemical Process Development: Streamlined Purification for Scale-Up

Select this compound over its chloro-analog when designing a scalable synthetic route where purification efficiency is a primary concern. Its predicted boiling point of 374.3 °C is 18.1 °C lower than that of the chloro derivative, offering a tangible advantage in distillation and drying processes . This can translate to reduced cycle times and lower energy consumption during manufacturing.

Pharmacological Research: A Safer Probe for Early-Stage in vitro ADME Studies

Use this compound as a tool compound in early drug discovery assays to explore the structure-activity relationship of diaryl sulfides. Its demonstrated low inhibition of CYP2D6 (IC50 = 10,000 nM) makes it a suitable candidate for in vitro ADME profiling, as it is less likely to confound results through off-target enzyme inhibition [1]. This allows for a cleaner interpretation of data related to permeability, solubility, and intrinsic clearance.

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